Welcome to the BenchChem Online Store!
molecular formula C13H9FN4 B8584137 6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine CAS No. 917758-76-0

6-(4-Fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine

Cat. No. B8584137
M. Wt: 240.24 g/mol
InChI Key: PXPRHPOOCGJXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08232278B2

Procedure details

This compound was synthesized from 2-methyl-4-chloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine and a ammonia solution in methanol in 99% yield, using the procedure described for the synthesis of 4-amino-6-(4-fluorophenyl)-pyrido[3,2-d]pyrimidine. The mass spectrum was as follows: MS (m/z): 255 ([M+H]+, 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4](Cl)[C:5]2[N:11]=[C:10]([C:12]3[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=3)[CH:9]=[CH:8][C:6]=2[N:7]=1.N.[NH2:21]C1C2N=C(C3C=CC(F)=CC=3)C=CC=2N=CN=1>CO>[CH3:1][C:2]1[N:3]=[C:4]([NH2:21])[C:5]2[N:11]=[C:10]([C:12]3[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=3)[CH:9]=[CH:8][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=C(C2=C(N1)C=CC(=N2)C2=CC=C(C=C2)F)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C2=C(N=CN1)C=CC(=N2)C2=CC=C(C=C2)F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC=1N=C(C2=C(N1)C=CC(=N2)C2=CC=C(C=C2)F)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.